molecular formula C13H6Cl2N4 B2598011 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338394-70-0

7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2598011
CAS No.: 338394-70-0
M. Wt: 289.12
InChI Key: CVINERCOHHDHEQ-UHFFFAOYSA-N
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Description

Table 1: Key Chemical Identifiers

Property Value
IUPAC Name This compound
Molecular Formula C₁₃H₆Cl₂N₄
Molecular Weight 289.12 g/mol
CAS Registry Number 338394-70-0

Crystallographic Data and Three-Dimensional Conformational Analysis

X-ray crystallography of structurally related pyrazolo[1,5-a]pyrimidine derivatives reveals a planar pyrazolopyrimidine core. For example, in 7-(2,4-dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, the pyrazolopyrimidine system exhibits near coplanarity, with a maximum deviation of 0.027 Å from the mean plane. The methylsulfanyl group adopts an antiperiplanar conformation, with a torsion angle of −176.7°. Intermolecular interactions, such as C–H···N hydrogen bonds and Cl···N halogen bonds (3.196 Å), stabilize the crystal lattice, while π–π stacking (centroid separation: 3.557 Å) further enhances structural cohesion.

Table 2: Selected Crystallographic Parameters for Analogous Derivatives

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 4.98 Å, b = 18.40 Å, c = 10.15 Å
β Angle 95.92°
π–π Stacking Distance 3.557 Å

Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)

NMR Spectroscopy :

  • ¹H NMR : Protons on the pyrazolopyrimidine core resonate between δ 6.2–8.2 ppm. For example, the pyrimidine H signal appears at δ 6.21 ppm, while aromatic protons from the dichlorophenyl group resonate near δ 7.5–8.2 ppm.
  • ¹³C NMR : The cyano carbon appears at δ 115–120 ppm, while aromatic carbons range from δ 120–140 ppm.

IR Spectroscopy :

  • Stretching vibrations for the cyano group are observed at 2224 cm⁻¹ , while N–H and C–Cl bonds appear near 3398 cm⁻¹ and 624 cm⁻¹ , respectively.

Mass Spectrometry :

  • The molecular ion peak ([M]⁺ ) is detected at m/z 289.12, consistent with the molecular weight. Fragmentation patterns include loss of Cl (35/37 Da) and the cyano group (26 Da).

Table 3: Representative Spectroscopic Data

Technique Key Signals
¹H NMR δ 6.21 (pyrimidine-H), δ 8.24 (pyrazole-H)
IR 2224 cm⁻¹ (C≡N), 624 cm⁻¹ (C–Cl)
MS m/z 289.12 ([M]⁺)

Quantum Chemical Calculations for Electronic Structure Elucidation

Density functional theory (DFT) calculations at the B3LYP/6-31+G(d,p) level predict the electronic structure of pyrazolo[1,5-a]pyrimidine derivatives. Key parameters include:

  • HOMO-LUMO Gap : ~4.2 eV, indicating moderate reactivity.
  • Electrostatic Potential Maps : The cyano and dichlorophenyl groups exhibit localized electron-deficient regions, favoring electrophilic interactions.
  • Fukui Indices : The C-3 position (cyano group) shows high electrophilic character, while the N-1 atom acts as a nucleophilic site.

Comparative Analysis with Analogous Pyrazolo[1,5-a]pyrimidine Derivatives

Structural analogs demonstrate varied properties based on substitution patterns:

  • 7-Cyclopropylamino Derivatives : Substitution with cyclopropylamino groups enhances solubility but reduces crystallinity compared to dichlorophenyl analogs.
  • Methylsulfanyl vs. Cyano Groups : Methylsulfanyl derivatives exhibit weaker intermolecular interactions (e.g., no halogen bonding) but improved thermal stability.
  • Antiproliferative Activity : Pyrazolo[3,4-d]pyrimidines with hydroxyl or amino substituents show IC₅₀ values of 22.7–40.75 µM against cancer cells, whereas dichlorophenyl analogs prioritize kinase inhibition.

Table 4: Substituent Effects on Physicochemical Properties

Derivative Key Feature Biological Activity
7-(2,4-Dichlorophenyl) Electron-withdrawing groups Kinase inhibition
7-Hydroxymethyl Polar substituent Antiproliferative
7-Cyclopropylamino Bulky alkylamino group Antiviral

Properties

IUPAC Name

7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2N4/c14-9-1-2-10(11(15)5-9)12-3-4-17-13-8(6-16)7-18-19(12)13/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVINERCOHHDHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This method is favored due to its excellent performance and the ability to produce a variety of pyrazolo[1,5-a]pyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the 3-Cyano Group

The 3-cyano group is a key site for nucleophilic reactions. In pyrazolo[1,5-a]pyrimidine derivatives, this group can undergo:

  • Hydrolysis : Conversion to a carboxylic acid or amide under acidic or basic conditions. For example, 3-cyano-pyrazolo[1,5-a]pyrimidines hydrolyze to 3-carboxamides using H<sub>2</sub>O<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub> .

  • Reduction : The cyano group can be reduced to an amine using LiAlH<sub>4</sub> or catalytic hydrogenation.

Example Reaction:

3-CNH2O2/H2SO43-CONH2Δ3-COOH\text{3-CN} \xrightarrow{\text{H}_2\text{O}_2/\text{H}_2\text{SO}_4} \text{3-CONH}_2 \xrightarrow{\Delta} \text{3-COOH}

Electrophilic Aromatic Substitution

  • Halogenation : Chlorination or bromination occurs at position 5 using reagents like POCl<sub>3</sub> or NBS .

  • Nitration : Limited by the core’s electron deficiency, but possible under strongly acidic conditions .

Cross-Coupling Reactions

The 2,4-dichlorophenyl group at position 7 can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Suzuki Coupling : Replacement of chlorine with aryl/heteroaryl groups using Pd catalysts .

  • Buchwald-Hartwig Amination : Substitution with amines under palladium catalysis .

Example Protocol :

ReagentConditionsProductYield
Arylboronic acid, Pd(OAc)<sub>2</sub>, Cs<sub>2</sub>CO<sub>3</sub>Dioxane, 100°C, 12h7-Aryl derivative75–85%

Ring Functionalization via Cyclization

The core structure can act as a scaffold for fused heterocycles:

  • With Enaminones : Cyclocondensation forms tricyclic structures (e.g., pyrazolo[1,5-a]pyrimido[4,5-d]pyrimidines) .

  • With Hydrazines : Forms triazolo-fused derivatives .

Example :

7-(2,4-Dichlorophenyl)-3-CN+R-NHNH2AcOHTriazolo-fused product\text{7-(2,4-Dichlorophenyl)-3-CN} + \text{R-NHNH}_2 \xrightarrow{\text{AcOH}} \text{Triazolo-fused product}

Reactivity of the Dichlorophenyl Group

The 2,4-dichlorophenyl substituent undergoes:

  • Dechlorination : Catalytic hydrogenation removes chlorine atoms, yielding a phenyl group .

  • Further Halogenation : Electrophilic chlorination/bromination at meta positions relative to existing chlorines .

Photochemical and Thermal Stability

  • Photolysis : The 3-cyano group undergoes [2+2] cycloaddition under UV light, forming dimeric structures .

  • Thermal Rearrangement : Heating above 200°C induces ring-opening via CN group migration.

Biological Activity Modulation

Derivatization enhances pharmacological properties:

  • Anticancer Activity : 3-Carboxamide derivatives show IC<sub>50</sub> values < 1 µM against breast cancer cell lines .

  • Antimicrobial Activity : Halogenated analogs exhibit MIC values of 2–8 µg/mL against S. aureus .

Scientific Research Applications

Anticancer Applications

Research has highlighted the compound's significant anticancer properties. Notably:

  • Inhibition of Cancer Cell Proliferation : The compound exhibits marked inhibition against human lung adenocarcinoma (A549) and gastric cancer (MKN45) cell lines. Studies indicate that it disrupts cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit specific enzymes involved in tumor growth and metastasis. For instance, some derivatives have been shown to inhibit thymidine phosphorylase, an enzyme that promotes tumor proliferation .

Neuropharmacological Applications

The compound also shows promise in neuropharmacology:

  • Anxiolytic and Hypotensive Effects : Certain derivatives of pyrazolo[1,5-a]pyrimidines have been studied for their anxiolytic effects and potential use as hypotensive agents. These properties suggest a role in treating anxiety disorders and hypertension .
  • Cognitive Enhancement : Some studies indicate that these compounds may have cognitive-enhancing effects, making them candidates for further research in neurodegenerative diseases such as Alzheimer’s .

Anti-inflammatory Applications

The anti-inflammatory potential of 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been explored:

  • Inhibition of Inflammatory Pathways : Research suggests that this compound can inhibit pathways associated with inflammation, providing a basis for its use in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Condensation Reactions : The initial step often involves the condensation of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine scaffold.
  • Functionalization : Further modifications can enhance biological activity or selectivity against specific targets.

Case Studies

Several case studies illustrate the applications of this compound:

  • Case Study 1 : A study demonstrated that a derivative of this compound significantly reduced tumor size in xenograft models of lung cancer when administered at therapeutic doses .
  • Case Study 2 : Another investigation found that certain derivatives improved cognitive function in animal models of Alzheimer’s disease, suggesting potential therapeutic benefits .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Key Positions

Pyrazolo[1,5-a]pyrimidine derivatives are modified at the C5, C6, and C7 positions to tune their physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
7-(2,4-Dichlorophenyl)-3-carbonitrile 2,4-Cl₂Ph (C7), CN (C3) C₁₃H₆Cl₂N₄ 289.13 Structural basis for analogs
7-Amino-6-(4-chlorophenyl)-3-carbonitrile NH₂ (C7), 4-ClPh (C6), CN (C3) C₁₃H₈ClN₅ 269.70 Fluorescence enhancement
7-Amino-6-(4-fluorophenyl)-3-carbonitrile NH₂ (C7), 4-FPh (C6), CN (C3) C₁₃H₈FN₅ 253.24 Fluorescence (λem = 393–414 nm)
[¹⁸F]5 (PET tracer) 2-ClPhNH (C7), ¹⁸F-OCH₂ (C5), CN C₁₅H₁₁ClFN₅O¹⁸F 396.8 (radioactive) Tumor imaging (PET), high tumor uptake
7-(Trifluoromethyl)-3-carbonitrile CF₃ (C7), CN (C3) C₈H₃F₃N₄ 220.13 Not specified (commercial availability)

Key Observations:

  • C7 Substituents: The dichlorophenyl group in the target compound enhances steric bulk and lipophilicity compared to amino or trifluoromethyl groups. Amino substituents (e.g., NH₂ at C7) improve fluorescence quantum yield due to electron-donating effects .
  • C5/C6 Modifications: Radiolabeled derivatives like [¹⁸F]5 incorporate fluoroalkoxy groups at C5 for PET imaging, achieving 25% radiochemical yield and >98% purity . Polar groups (e.g., hydroxyl, carboxyl) at C5 improve tumor-to-background ratios by enhancing clearance from non-target tissues .

Antimicrobial and Fluorescence Properties

  • Antimicrobial Activity: Pyrazolopyrimidines with amino or halogenated aryl groups exhibit moderate-to-strong antimicrobial effects. For instance, benzocoumarin derivatives (e.g., compound 15a) show 90% yield and activity against fungal pathogens .
  • Fluorescence: Amino-substituted derivatives (e.g., 7-amino-6-(4-chlorophenyl)-3-carbonitrile) display red-shifted emission (λem = 393–414 nm) compared to aryl-substituted analogs (λem = 304–332 nm), making them suitable for bioimaging .

Physicochemical Properties and Stability

  • Radiolabeled analogs like [¹⁸F]5 show >98% radiochemical purity and stability in vitro .
  • Crystallinity: The dichlorophenyl derivative crystallizes in the monoclinic space group P2₁/c, with weak intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds contributing to lattice stability .

Biological Activity

7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered interest due to its diverse biological activities. This article examines the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 2,4-dichlorophenyl group and a carbonitrile functional group. This structural arrangement contributes to its unique pharmacological properties.

1. Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds in this class have been identified as potent inhibitors of TTK (T-lymphokine-activated killer cell-originated protein kinase), with some derivatives showing Ki values in the low nanomolar range. Specifically, studies have demonstrated that this compound acts as an effective TTK inhibitor, suggesting its potential application in cancer therapy .

2. Anxiolytic and Hypotensive Effects

The compound has been noted for its anxiolytic and hypotensive effects. A patent describes the synthesis of various pyrazolo[1,5-a]pyrimidines that exhibit these properties, indicating that modifications to the structure can enhance efficacy against anxiety disorders and hypertension .

3. Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition. It has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. The inhibition of DHFR can lead to antiproliferative effects in rapidly dividing cells .

The mechanisms through which this compound exerts its biological effects include:

  • Selective Inhibition : The compound selectively inhibits specific kinases involved in cell proliferation and survival pathways.
  • Modulation of Signaling Pathways : It may modulate various signaling pathways associated with cancer cell growth and survival.
  • Interaction with Cellular Targets : The presence of the carbonitrile group enhances lipophilicity and allows better interaction with cellular targets.

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Study on Anticancer Efficacy : A study involving xenograft models demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed significant tumor growth inhibition when administered orally .
  • Anxiolytic Activity Assessment : In animal models, administration of this compound resulted in reduced anxiety-like behavior compared to control groups .

Data Table: Biological Activities Overview

Activity TypeMechanismReference
AnticancerTTK inhibition
AnxiolyticCNS modulation
HypotensiveVascular relaxation
Enzyme InhibitionDHFR inhibition

Q & A

Basic: What are the established synthetic routes for 7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via cyclocondensation of enaminones with hydrazine derivatives. For example:

  • Step 1: React 2,4-dichlorophenyl-substituted enaminones with hydrazine hydrate in refluxing ethanol to form the pyrazolo[1,5-a]pyrimidine core.
  • Step 2: Introduce the carbonitrile group via nucleophilic substitution using malononitrile or similar agents in polar aprotic solvents (e.g., DMF) under nitrogen .
    Optimization Tips:
  • Temperature Control: Maintain reflux temperatures (80–100°C) to avoid side products.
  • Catalysts: Use piperidine or acetic acid as catalysts to enhance cyclization efficiency .
  • Yield Improvement: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to improve final product purity (typical yields: 60–70%) .

Advanced: How can structural contradictions in crystallographic data for pyrazolo[1,5-a]pyrimidine derivatives be resolved?

Methodological Answer:
Discrepancies in bond lengths or angles (e.g., C–C vs. C–N) often arise from differences in substituent electronic effects or crystallization conditions.

  • X-ray Refinement: Use high-resolution single-crystal X-ray diffraction (mean σ(C–C) ≤ 0.003 Å) to resolve ambiguities. For example, reports a planar molecular structure (r.m.s. deviation: 0.011 Å) with weak C–H⋯N hydrogen bonds influencing packing .
  • Comparative Analysis: Cross-reference data with structurally similar compounds (e.g., 7-chloro derivatives in ) to identify trends in substituent-induced distortions .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Confirm the presence of nitrile (C≡N) stretches at 2220–2240 cm⁻¹ and aromatic C–Cl vibrations at 750–800 cm⁻¹ .
  • NMR Analysis:
    • ¹H NMR: Aromatic protons from the 2,4-dichlorophenyl group appear as doublets (δ 7.4–8.1 ppm, J = 8–10 Hz). Pyrimidine ring protons resonate as singlets (δ 6.8–7.2 ppm) .
    • ¹³C NMR: The nitrile carbon typically appears at δ 115–120 ppm, while pyrimidine carbons range from δ 150–160 ppm .
  • Mass Spectrometry (MS): Molecular ion peaks [M⁺] should align with the theoretical molecular weight (e.g., 344.14 g/mol for C₁₃H₆Cl₂N₄) .

Advanced: How can computational modeling predict the pharmacological activity of this compound?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). Pyrazolo[1,5-a]pyrimidines often bind to ATP pockets via hydrogen bonds with the nitrile group .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ constants) with anti-tumor activity. For example, electron-withdrawing groups (e.g., Cl, CN) enhance binding affinity to tyrosine kinases .
  • ADMET Prediction: Tools like SwissADME assess bioavailability; the nitrile group may reduce metabolic stability but improve target selectivity .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Purification: Replace column chromatography with recrystallization (ethanol/water) for large batches. reports 70% yields using ethanol/DMF mixtures .
  • Byproduct Management: Monitor for chlorinated side products (e.g., dichlorophenyl isomers) via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Solvent Selection: Use greener solvents (e.g., ethyl acetate instead of DCM) to comply with environmental regulations .

Advanced: How do substituent variations impact the compound’s anti-tumor activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR):

    SubstituentActivity TrendExample (Evidence)
    2,4-DichlorophenylEnhanced kinase inhibitionIC₅₀ = 0.12 μM (vs. EGFR)
    Nitrile (C≡N)Improved solubility and bindingLogP reduction by 0.5 units
    Methylsulfanyl (SMe)Reduced cytotoxicityEC₅₀ increased by 3-fold
  • Mechanistic Insight: The nitrile group forms critical hydrogen bonds with kinase active sites, while chlorine atoms enhance hydrophobic interactions .

Basic: What crystallization conditions yield high-quality crystals for X-ray analysis?

Methodological Answer:

  • Solvent System: Slow evaporation of ethyl acetate solutions at 20–25°C produces diffraction-quality crystals ( ) .
  • Crystal Parameters: Monoclinic P2₁/c space group, with unit cell dimensions a = 4.98 Å, b = 18.40 Å, c = 10.15 Å, β = 95.92° ( ) .
  • Data Collection: Use a Bruker SMART APEX CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) for high-resolution data (R factor < 0.05) .

Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be reconciled?

Methodological Answer:

  • Metabolic Stability: Assess hepatic microsomal degradation (e.g., rat liver S9 fractions) to identify rapid metabolism of the nitrile group in vivo .
  • Formulation Adjustments: Use nanoparticle encapsulation (PLGA polymers) to improve bioavailability, as demonstrated for related pyrazolo[1,5-a]pyrimidines .
  • Dose Optimization: Conduct pharmacokinetic studies to adjust dosing intervals based on t₁/₂ values (e.g., 4–6 hours for unmodified compounds) .

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